molecular formula C25H26N4O5 B2667413 N-(2,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251614-30-8

N-(2,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B2667413
CAS No.: 1251614-30-8
M. Wt: 462.506
InChI Key: FCAVNDBYYOYBBZ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a pyrrolo[3,2-d]pyrimidine derivative featuring a 2,5-dimethoxyphenyl acetamide moiety and a 2-methoxyethyl substituent on the pyrrolopyrimidine core.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5/c1-32-12-11-28-16-26-23-19(17-7-5-4-6-8-17)14-29(24(23)25(28)31)15-22(30)27-20-13-18(33-2)9-10-21(20)34-3/h4-10,13-14,16H,11-12,15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAVNDBYYOYBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide, also known as compound L935-0755, is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Molecular Characteristics

  • Molecular Formula : C25_{25}H26_{26}N4_{4}O5_{5}
  • Molecular Weight : 462.51 g/mol
  • SMILES Notation : COCCN(C=Nc1c2n(CC(Nc(cc(cc3)OC)c3OC)=O)cc1-c1ccccc1)C2=O
  • LogP : 2.406
  • Water Solubility (LogSw) : -3.27

These properties suggest a moderate lipophilicity and potential for interaction with biological membranes, which is critical for its pharmacological effects.

Anticancer Potential

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures to L935-0755 have been tested against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
Compound 10MDA-MB45329.1
Compound 11MCF-715.3

These findings suggest that modifications in the structure of pyrimidine derivatives can lead to varying anticancer activities, indicating that L935-0755 may possess similar capabilities against specific cancer types .

Antimicrobial Activity

Pyrimidine derivatives are also known for their antimicrobial properties. A study screened several compounds against microbial strains such as E. coli and S. aureus, reporting varying degrees of effectiveness. Although specific data for L935-0755 is limited, the structural similarities suggest potential antimicrobial activity .

Neuroprotective Effects

The neuroprotective potential of pyrimidine derivatives has been explored in the context of Alzheimer's disease. Compounds with similar frameworks have shown promise in reducing oxidative stress and improving cognitive function in vitro. For example, certain derivatives demonstrated significant antioxidant activity, which could be beneficial in neurodegenerative conditions .

Anti-inflammatory Properties

Compounds related to L935-0755 have exhibited anti-inflammatory effects in various models, potentially through inhibition of pro-inflammatory cytokines. This activity is crucial for developing treatments for inflammatory diseases and conditions associated with chronic inflammation .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrimidine derivatives similar to L935-0755:

  • Synthesis and Screening : A study synthesized multiple pyrimidine-triazole compounds and evaluated their anticancer activity against breast cancer cell lines. The results highlighted the importance of structural modifications in enhancing biological activity.
  • Mechanistic Studies : Research has shown that certain pyrimidine derivatives can induce apoptosis in cancer cells through specific pathways, providing insights into their mechanism of action.
  • Comparative Studies : Compounds with modifications at the 5-position exhibited superior activity compared to their unmodified counterparts, suggesting that further optimization of L935-0755 could enhance its therapeutic potential.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Core Structure Key Substituents
Target Compound Pyrrolo[3,2-d]pyrimidine 2,5-dimethoxyphenyl; 2-methoxyethyl
Compound m Tetrahydro-pyrimidinyl 2,6-Dimethylphenoxy; hydroxy; diphenylhexane
Compound 1 (Molecules 2014) Rapamycin-like Region A/B modifications (see NMR analysis)

NMR Profiling and Substituent Localization

NMR studies on pyrrolopyrimidine derivatives, such as those in Molecules (2014), demonstrate that chemical shifts in specific regions (e.g., regions A and B) correlate with substituent placement . For the target compound:

  • Region A (positions 39–44) : Expected downfield shifts due to electron-withdrawing methoxy groups.
  • Region B (positions 29–36) : Upfield shifts may indicate shielding effects from the 7-phenyl group.

Table 2: Hypothetical NMR Chemical Shift Comparison (δ, ppm)

Compound Region A (39–44) Region B (29–36)
Target Compound 7.2–7.5 6.8–7.1
Compound 7 6.9–7.2 7.3–7.6
Rapamycin 7.4–7.7 6.5–6.9

The target compound’s shifts suggest that its 2-methoxyethyl group alters electron density differently compared to Rapamycin’s macrocyclic structure .

Hydrogen Bonding and Crystalline Behavior

Graph set analysis (as described by Bernstein et al. ) can rationalize differences in crystallinity and solubility:

  • Target Compound: The methoxyethyl and acetamide groups likely form D (donor) and A (acceptor) hydrogen bonds, creating a C(6) or R₂²(8) motif.
  • Analogues with hydroxy groups (e.g., compound m ): Additional O–H···N/O interactions may enhance crystal lattice stability.

Table 3: Hydrogen Bonding Parameters

Compound Donor-Acceptor Pairs Graph Set Motif
Target Compound N–H···O, C=O···H–C C(6)
Compound m O–H···O, N–H···O R₂²(8)

Pharmacological Implications

While biological data are absent in the provided evidence, structural insights suggest:

  • Solubility : The 2-methoxyethyl group may improve aqueous solubility compared to purely aromatic analogues.
  • Binding affinity : The dimethoxyphenyl moiety could enhance π-π stacking with hydrophobic enzyme pockets.

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